N-(4-aminobutyl)-4-iodobenzamide N-(4-aminobutyl)-4-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 430428-39-0
VCID: VC2704613
InChI: InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15)
SMILES: C1=CC(=CC=C1C(=O)NCCCCN)I
Molecular Formula: C11H15IN2O
Molecular Weight: 318.15 g/mol

N-(4-aminobutyl)-4-iodobenzamide

CAS No.: 430428-39-0

Cat. No.: VC2704613

Molecular Formula: C11H15IN2O

Molecular Weight: 318.15 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminobutyl)-4-iodobenzamide - 430428-39-0

Specification

CAS No. 430428-39-0
Molecular Formula C11H15IN2O
Molecular Weight 318.15 g/mol
IUPAC Name N-(4-aminobutyl)-4-iodobenzamide
Standard InChI InChI=1S/C11H15IN2O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13/h3-6H,1-2,7-8,13H2,(H,14,15)
Standard InChI Key UDEZEXNHVWWIOH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NCCCCN)I
Canonical SMILES C1=CC(=CC=C1C(=O)NCCCCN)I

Introduction

Applications in Radiopharmaceutical Research

One of the most promising applications for N-(4-aminobutyl)-4-iodobenzamide may be in radiopharmaceutical development, particularly for imaging applications.

Structure Modifications for Enhanced Properties

For N-(4-aminobutyl)-4-iodobenzamide, the longer aminoalkyl chain might influence tissue distribution and target binding compared to its shorter-chain counterparts. Researchers investigating the related compound [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide have suggested that coupling with lipophilic radicals could enhance blood-brain barrier penetration . Similar strategies might be applicable to N-(4-aminobutyl)-4-iodobenzamide for targeting specific tissues or crossing biological barriers.

Comparative Analysis with Related Compounds

Structure-Activity Relationship

Table 1: Comparison of N-(4-aminobutyl)-4-iodobenzamide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Properties/Applications
N-(4-aminobutyl)-4-iodobenzamideC₁₁H₁₅IN₂O318.15Research chemical, potential enzyme inhibitor
N-(2-aminoethyl)-4-iodobenzamideC₉H₁₁IN₂O290.10Selective MAO-B inhibitor, potential imaging agent precursor
4-IodobenzonitrileC₇H₄IN229.02Versatile synthetic precursor, light-sensitive
4-(aminomethyl)benzamide derivativesVariesVariesInhibitors of filovirus entry (Ebola, Marburg)

The structural differences between these compounds, particularly the length of the aminoalkyl chain and the nature of substituents on the benzene ring, likely influence their pharmacological profiles and potential applications.

Functional Group Influence on Activity

The presence of specific functional groups in N-(4-aminobutyl)-4-iodobenzamide and related compounds significantly impacts their biological activity:

  • The iodine atom: Contributes to potential radiopharmaceutical applications and may influence receptor binding

  • The amide linkage: Provides hydrogen bonding capabilities important for biological recognition

  • The aminoalkyl chain: Affects the compound's flexibility, lipophilicity, and ability to interact with binding pockets of target proteins

  • The chain length (four carbons in this case): May confer specific spatial properties that influence binding selectivity

Current Research Status and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation:

  • Comprehensive structure-activity relationship studies comparing N-(4-aminobutyl)-4-iodobenzamide with related compounds of varying aminoalkyl chain lengths

  • Evaluation of the compound's potential as a selective enzyme inhibitor

  • Assessment of antiviral activity, particularly against filoviruses

  • Development and evaluation of radiolabeled derivatives for imaging applications

  • Exploration of the compound as a building block for more complex bioactive molecules

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